2-(E)-O-feruloyl-D-galactaric acid
Description
Contextualization of Phenolic Acids and Derivatives in Plant Metabolism
Phenolic acids are a major class of plant secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in the plant's interaction with its environment. nih.govnih.govresearchgate.net These compounds are synthesized in plants through various metabolic routes, primarily the shikimic acid and pentose (B10789219) phosphate (B84403) pathways. nih.gov
Functionally, phenolic compounds are vital for a plant's survival. They contribute to defense mechanisms against herbivores, pathogens, and UV radiation. nih.govnih.gov Furthermore, they play a part in structural components like lignin (B12514952), act as signaling molecules, and contribute to the color of flowers and fruits, thereby attracting pollinators and seed dispersers. nih.gov Phenolic acids and their derivatives, such as esters and glycosides, are widespread throughout the plant kingdom and are a significant component of the human diet. researchgate.net
Significance of D-Galactaric Acid and Ferulic Acid as Metabolic Precursors
D-Galactaric acid , also known as mucic acid, is a six-carbon sugar acid that can be produced from the oxidation of galactose. nih.govmdpi.com It is a symmetrical molecule and has been studied as a potential bio-based platform chemical for the synthesis of various polymers like polyamides and polyesters. nih.gov In nature, galactaric acid has been reported in various organisms, including plants like Lotus burttii and Lotus tenuis, and is a known metabolite in some microorganisms. mdpi.com
Ferulic acid is one of the most abundant phenolic acids found in the plant world. tandfonline.com It is a derivative of hydroxycinnamic acid and is commonly found ester-linked to polysaccharides such as arabinoxylans and pectins within the plant cell wall. tandfonline.comnih.gov This cross-linking function of ferulic acid contributes significantly to the structural integrity and rigidity of the cell wall. tandfonline.com The biosynthesis of ferulic acid esters with cell wall polysaccharides is a complex process that occurs within the endomembrane system of plant cells, including the Golgi apparatus. nih.govbohrium.com Research has shown that ferulic acid can be transferred from its activated form, feruloyl-CoA, to pectic polysaccharides, which can contain galactose residues. bohrium.com This established biochemical linkage underscores the role of both D-galactaric acid and ferulic acid as plausible metabolic precursors for the formation of 2-(E)-O-feruloyl-D-galactaric acid in plants.
Defining the Chemical Structure and Isomeric Forms of this compound
The chemical structure of this compound is precisely defined by its name. It is an ester where the feruloyl group is attached to the second carbon (C-2) of the D-galactaric acid molecule.
The designation (E)- refers to the stereochemistry of the double bond in the ferulic acid moiety. The "E" comes from the German entgegen (opposite), indicating that the higher-priority substituents on the two carbons of the double bond are on opposite sides. This is the common isomeric form of ferulic acid found in nature.
The systematic IUPAC name for this compound is 2-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-D-galactaric acid. researchgate.netchemspider.com
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| Molecular Formula | C16H18O11 | nih.gov |
| IUPAC Name | 2-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-D-galactaric acid | researchgate.netchemspider.com |
| PubChem CID | 14104340 | nih.gov |
| ChEBI ID | 52785 | bohrium.com |
| Average Mass | 386.309 g/mol | researchgate.net |
Current Research Landscape and Emerging Frontiers for this compound
The academic research specifically focused on this compound is still in its nascent stages. However, a significant study has brought this compound into the scientific spotlight.
The identification of this compound in a commonly consumed vegetable like pumpkin leaves opens up several avenues for future research. nih.gov Emerging frontiers for investigation include:
Wider Occurrence: Exploring the presence and concentration of this compound in a broader range of plant species and food sources.
Biosynthetic Pathways: Elucidating the specific enzymatic reactions and cellular compartments involved in its formation from ferulic acid and D-galactaric acid in plants.
Biological Activities: Moving beyond its identified association with antioxidant capacity to investigate other potential biological activities.
Impact of Food Processing: Further studies on how different food processing and preparation methods affect the stability and concentration of this compound in edible plants.
As analytical techniques in metabolomics continue to advance, it is likely that this compound will be identified in other plant species, paving the way for a more comprehensive understanding of its role in both plant and human systems.
Structure
3D Structure
Properties
Molecular Formula |
C16H18O11 |
|---|---|
Molecular Weight |
386.31 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxyhexanedioic acid |
InChI |
InChI=1S/C16H18O11/c1-26-9-6-7(2-4-8(9)17)3-5-10(18)27-14(16(24)25)12(20)11(19)13(21)15(22)23/h2-6,11-14,17,19-21H,1H3,(H,22,23)(H,24,25)/b5-3+/t11-,12+,13+,14-/m1/s1 |
InChI Key |
JZRAOXRUPYISEN-MOEPPVLCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(C(C(=O)O)O)O)O)C(=O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of 2 E O Feruloyl D Galactaric Acid in Plant Kingdom
Identification and Quantification in Specific Plant Species
The presence of 2-(E)-O-feruloyl-D-galactaric acid and its isomers has been documented in various plant species, indicating its role as a secondary metabolite. Research has been particularly focused on its identification in edible plants and agricultural products.
While extensive quantitative data across a wide range of edible plants remains the subject of ongoing research, specific studies have successfully identified and quantified this compound or its isomers in certain species.
One of the most detailed accounts of a closely related compound, feruloyl-D-saccharic acid (isomers a, b, and c), comes from studies on Amaranthus cruentus, a grain amaranth. nih.govmdpi.com Saccharic acid is a synonym for glucaric acid, of which galactaric acid is a stereoisomer, suggesting these compounds are structurally very similar. In Amaranthus cruentus, these isomers were predominantly found in the leaves, with the highest concentrations detected in mature leaves compared to tender leaves, late maturity leaves, and flowers. nih.govmdpi.com The grains, both tender and mature, were found to contain no or negligible amounts of these specific isomers. nih.govmdpi.com
**Table 1: Relative Abundance of Feruloyl-D-saccharic Acid Isomers in Different Parts of *Amaranthus cruentus***
| Plant Part | Feruloyl-D-saccharic Acid Isomer a | Feruloyl-D-saccharic Acid Isomer b | Feruloyl-D-saccharic Acid Isomer c |
|---|---|---|---|
| Tender Leaves | Present | Present | Present |
| Mature Leaves | Higher Abundance | Higher Abundance | Higher Abundance |
| Late Maturity Leaves | Present | Present | Present |
| Tender Grains | Not Detected | Not Detected | Not Detected |
| Mature Grains | Not Detected | Not Detected | Not Detected |
| Flowers | Present | Present | Present |
Source: Based on data from Manyelo et al., 2020. nih.govmdpi.com
Derivatives of ferulic acid have also been noted in the peels of various citrus fruits, suggesting that these agricultural by-products could be a source of such compounds. mdpi.com However, specific quantification of this compound in citrus is not yet widely documented.
The accumulation of phenolic compounds, including ferulic acid derivatives, exhibits significant variability both between different plant species (interspecific) and within the same species (intraspecific).
Interspecific Variability: Studies on various Amaranthus species have shown that the profile of phenolic compounds, including derivatives of hydroxycinnamic acids like ferulic acid, can differ significantly from one species to another. researchgate.net For example, while isomers of feruloyl-d-saccharic acid are prominent in the leaves of Amaranthus cruentus, other species may have different dominant phenolic compounds. nih.govresearchgate.net
Intraspecific Variability: Within a single species, the concentration of this compound and related compounds can be influenced by genetic factors (cultivar or genotype) and environmental conditions. Research on durum wheat has demonstrated that the accumulation of ferulic acid and other phenolic acids varies significantly among different cultivars grown under the same conditions. mdpi.com Furthermore, the year of harvest, which encompasses different environmental conditions, also has a substantial impact on the phenolic acid content. mdpi.com This suggests that both the genetic makeup of the plant and its growing environment play crucial roles in determining the final concentration of these compounds.
Influence of Post-Harvest Processing on Compound Content
The concentration of this compound in plant-based foods can be significantly altered by post-harvest processing methods such as blanching and fermentation.
Blanching is a common heat treatment applied to vegetables before freezing, canning, or drying. This process can have a dual effect on phenolic compounds. On one hand, the heat can inactivate enzymes like polyphenol oxidase and peroxidase, which would otherwise degrade these compounds during storage. mdpi.com On the other hand, being water-soluble, phenolic compounds can leach out into the blanching water, leading to a reduction in their content in the final product. nih.gov
Fermentation is a metabolic process that can profoundly alter the composition of phenolic compounds in food. mdpi.com Microbial enzymes, such as feruloyl esterases produced by certain yeasts and lactic acid bacteria, can break the ester bonds linking ferulic acid to other molecules. researchgate.netnih.gov This can lead to an increase in the amount of free ferulic acid. researchgate.net
For a compound like this compound, fermentation could potentially lead to its hydrolysis, releasing free ferulic acid and D-galactaric acid. This biotransformation could alter the sensory properties of the food, as has been observed in the fermentation of cocoa beans where the release of ferulic acid contributes to a reduction in bitterness. mdpi.com While the direct impact of fermentation on this compound has not been specifically quantified, the known action of microbial enzymes on feruloyl esters suggests that its levels would likely decrease during fermentation, with a corresponding increase in its constituent molecules. mdpi.comresearchgate.net
Ecological Factors Influencing Biosynthesis and Accumulation Patterns
The production of this compound in plants is not static but is influenced by a variety of ecological factors. These factors can trigger changes in the plant's secondary metabolism, often as part of a defense or adaptation strategy.
The biosynthesis of phenolic compounds, including ferulic acid derivatives, is known to be affected by environmental stressors. nih.gov For instance, drought stress has been shown to increase the accumulation of ferulic acid in the calli of Gardenia jasminoides and in durum wheat. mdpi.com This response is believed to be part of the plant's mechanism to cope with oxidative stress induced by water scarcity. nih.gov
Temperature is another critical factor. Studies on Angelica sinensis have revealed that cooler temperatures can enhance the biosynthesis of ferulic acid. nih.gov Light intensity also plays a role, with research on blueberry showing that adequate light is crucial for the synthesis of anthocyanins, which share a common biosynthetic pathway with other phenolic compounds. nih.gov
Furthermore, the synthesis of these compounds is a key component of a plant's defense against pathogens. When a plant is attacked by fungi or bacteria, it often responds by increasing the production of phenolic compounds, which can act as antimicrobial agents or strengthen cell walls to prevent further invasion. nih.gov Therefore, the presence and concentration of this compound in a plant can be seen as an indicator of its interaction with its environment and the various biotic and abiotic stresses it encounters.
Biosynthesis and Metabolic Transformations of 2 E O Feruloyl D Galactaric Acid
Precursor Pathways Leading to D-Galactaric Acid Formation
D-Galactaric acid, also known as mucic acid, is a six-carbon aldaric acid. In plants and microorganisms, its formation can occur through several metabolic routes, primarily involving the oxidation of galactose or the degradation of pectin-derived compounds.
One primary pathway is the oxidation of D-galactose, which results in the formal oxidative ring cleavage to yield galactaric acid. nih.gov Another significant precursor is D-galacturonic acid, the main component of pectin (B1162225), an abundant polysaccharide in plant cell walls. nih.govnih.gov Microorganisms, particularly those involved in plant matter decomposition, have developed pathways to catabolize D-galacturonic acid. In some fungi, a reductive pathway is employed, but of relevance here is the oxidative pathway found in bacteria like Agrobacterium tumefaciens. These bacteria can convert D-galacturonate to D-galactarate. nih.govnih.gov Some fungi can also be metabolically engineered to convert D-galacturonate into meso-galactarate. nih.gov The conversion of D-galacturonate to galactarate can be catalyzed by a D-galacturonate dehydrogenase. nih.gov
Enzymatic Synthesis of Ferulic Acid and its Activation
Ferulic acid is a ubiquitous phenolic acid synthesized via the phenylpropanoid pathway, a major route of secondary metabolism in plants. The pathway begins with the amino acid L-phenylalanine.
Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid. wikipedia.org
Hydroxylation: Cinnamic acid undergoes hydroxylation at the C4 position by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid. wikipedia.org
Further Hydroxylation: p-Coumaric acid is then hydroxylated at the C3 position by p-coumarate 3-hydroxylase (C3H) to yield caffeic acid. wikipedia.org
Methylation: The final step in ferulic acid synthesis is the methylation of the 3-hydroxyl group of caffeic acid. This reaction is catalyzed by caffeic acid O-methyltransferase (COMT), using S-adenosyl-L-methionine (SAM) as the methyl donor. wikipedia.org
For participation in esterification reactions, ferulic acid must be activated. This typically involves the formation of a high-energy thioester bond with coenzyme A (CoA), producing feruloyl-CoA. This activation is catalyzed by enzymes such as 4-hydroxycinnamate-CoA ligase or feruloyl-CoA synthetase. wikipedia.orgjmb.or.kr This activated form, feruloyl-CoA, is the primary donor of the feruloyl group in subsequent transferase-catalyzed reactions.
Esterification Reactions and the Formation of 2-(E)-O-feruloyl-D-galactaric acid
The final step in the biosynthesis of this compound is the esterification of the D-galactaric acid precursor with an activated ferulic acid molecule. This reaction involves the formation of an ester bond between the carboxyl group of ferulic acid and the hydroxyl group at the C-2 position of D-galactaric acid. chemspider.comebi.ac.uk Such reactions are typically catalyzed by specific transferase enzymes, which recognize both the activated feruloyl donor and the acceptor molecule.
The enzymes responsible for the feruloylation of polysaccharides and other molecules are broadly known as feruloyl esterases (FAEs) and feruloyl-CoA transferases (FCTs). frontiersin.orgnih.gov While FAEs are primarily characterized by their hydrolytic activity, breaking ester bonds, they can also catalyze synthesis reactions under specific conditions. researchgate.net FAEs are widespread in microorganisms, particularly fungi and bacteria that degrade plant biomass. frontiersin.orgnih.govnih.gov They play a crucial role in dissociating the cross-links between polysaccharides (like pectin and hemicellulose) and lignin (B12514952) in the plant cell wall. frontiersin.orgnih.gov
Numerous FAEs have been identified from various fungal sources. frontiersin.org These enzymes are classified into different types (e.g., A, B, C, D) based on their substrate specificity and primary structure. frontiersin.org For instance, FAEs have been identified and characterized in fungi such as Aspergillus niger and Neurospora crassa. frontiersin.orgnih.gov Bacteria, including the plant pathogen Dickeya dadantii and probiotic bacteria, also produce FAEs. nih.govresearchgate.net
Below is a table of some identified feruloyl esterases and their microbial sources.
| Enzyme Name/Identifier | Microbial Source | Classification | Reference |
| AnFaeA | Aspergillus niger | Type A | nih.gov |
| FAE-A | Orpinomyces sp. | - | acs.org |
| NcFaeD | Neurospora crassa | Type D | frontiersin.org |
| FaeD and FaeT | Dickeya dadantii 3937 | Carbohydrate esterase family CE10 | nih.gov |
| C1FaeA1 | Chaetomium globosum | SF5 | frontiersin.org |
This table is interactive. You can sort the columns by clicking on the headers.
The formation of this compound implies a high degree of substrate and positional selectivity by the involved enzyme. The enzyme must recognize both feruloyl-CoA (or another activated ferulate) and D-galactaric acid and catalyze the esterification specifically at the C-2 position.
Studies on feruloyl esterases reveal distinct substrate specificities. nih.govacs.org Type A FAEs, like AnFaeA from Aspergillus niger, primarily release ferulic acid from sugar esters. nih.gov The specificity of these enzymes is often assayed using synthetic model substrates like methyl ferulate, methyl p-coumarate, and methyl caffeate. frontiersin.org Research on AnFaeA has shown that specific amino acid residues, such as Tyr80 and Trp260, are crucial for substrate binding and catalysis. nih.gov While FAEs are known to act on feruloylated polysaccharides like arabinoxylans and pectic chains, their activity on standalone sugar acids like D-galactaric acid is less characterized. nih.govacs.org However, the presence of ferulic acid esterified to galactan chains in pectin suggests that enzymes capable of forming such linkages exist. nih.gov
The precise positional selectivity for the C-2 position of D-galactaric acid would be conferred by the specific architecture of the enzyme's active site, which would orient the substrate in a way that makes the C-2 hydroxyl group the most favorable for nucleophilic attack on the feruloyl donor.
The kinetic properties of a Type-A feruloyl esterase from Aspergillus niger (AnFaeA) against various synthetic substrates are presented below, demonstrating its preference for ferulic acid esters.
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
| Methyl ferulate | 44.5 ± 2.1 | 0.35 ± 0.05 | 127 |
| Methyl p-coumarate | 1.8 ± 0.1 | 0.29 ± 0.06 | 6.2 |
| Methyl sinapate | 12.0 ± 0.6 | 0.40 ± 0.07 | 30.0 |
| Methyl caffeate | 0 | - | - |
| Data derived from studies on AnFaeA, illustrating substrate preference. The enzyme shows the highest catalytic efficiency for methyl ferulate. |
Catabolic Pathways and Biotransformation of this compound
The breakdown of this compound would begin with the hydrolysis of the ester bond, a reaction catalyzed by a feruloyl esterase. This cleavage would release the two constituent molecules: ferulic acid and D-galactaric acid. Subsequently, each component enters its respective catabolic pathway.
Ferulic Acid Catabolism: The degradation of ferulic acid by microorganisms can proceed through several routes. A common pathway involves the non-oxidative decarboxylation to 4-vinylguaiacol or its conversion to vanillic acid. jmb.or.kr Vanillic acid can then be demethylated to protocatechuic acid, which subsequently undergoes aromatic ring cleavage by dioxygenase enzymes, ultimately feeding into the tricarboxylic acid (TCA) cycle. jmb.or.kr
D-Galactaric Acid Catabolism: The catabolism of D-galactaric acid has been studied in bacteria like Agrobacterium tumefaciens. In this organism, galactarate is converted through a series of reactions to α-ketoglutarate, which is a key intermediate in the TCA cycle. nih.gov The pathway involves intermediates such as 2-keto-3-deoxy-D-glucarate and 2,5-diketoadipate. nih.gov
Interactions with Broader Plant Secondary Metabolite Networks
The biosynthesis and degradation of this compound are integrated within the complex network of plant secondary metabolism. Plant secondary metabolites are crucial for defense against pathogens and environmental stress. nih.govresearchgate.net
Link to Cell Wall Metabolism: Both precursors are linked to the plant cell wall. Ferulic acid is a key component that cross-links polysaccharides (pectin and hemicellulose) with lignin, providing structural rigidity and a barrier against microbial invasion. nih.gov D-galactaric acid is derived from pectin, a major structural component of the primary cell wall. The formation and breakdown of feruloyl-sugar acid esters are therefore part of the dynamic processes of cell wall modification during growth, development, and defense.
Role in Plant-Microbe Interactions: Fungal and bacterial pathogens produce a suite of cell wall-degrading enzymes, including feruloyl esterases, to breach the plant's physical defenses. nih.govnih.gov The release of ferulic acid from esters by these enzymes can, in turn, act as a signaling molecule. For instance, in Dickeya dadantii, liberated ferulic acid can induce the expression of pectate lyases, which are major virulence factors. nih.gov Therefore, compounds like this compound may serve as a storage or transport form of ferulic acid, playing a role in the chemical interplay between plants and microbes.
Table of Mentioned Compounds
Mechanistic Investigations of 2 E O Feruloyl D Galactaric Acid Bioactivities in in Vitro Systems
Antioxidant Activity and Oxidative Stress Mitigation
The antioxidant potential of 2-(E)-O-feruloyl-D-galactaric acid is largely attributable to the ferulic acid component. Ferulic acid, a well-studied phenolic compound, is a potent antioxidant capable of neutralizing free radicals and mitigating oxidative stress. mdpi.com
Evaluation of Radical Scavenging Capacity via ABTS and FRAP Assays
The antioxidant capacity of phenolic compounds is commonly evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.com In the ABTS assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable ABTS radical cation is measured. The FRAP assay, on the other hand, assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Studies on ferulic acid have consistently demonstrated its strong radical scavenging activity in both ABTS and FRAP assays. mdpi.com The presence of the hydroxyl and methoxy (B1213986) groups on the aromatic ring of ferulic acid, along with the conjugated double bond in its side chain, contributes to its ability to delocalize and stabilize the resulting phenoxyl radical after donating a hydrogen atom. researchgate.net
Table 1: Antioxidant Activity of Ferulic Acid in ABTS and FRAP Assays This table presents representative data for ferulic acid from various studies to illustrate its antioxidant potential, as direct data for this compound is unavailable.
| Assay | Compound | Antioxidant Capacity | Reference |
| ABTS | Ferulic Acid | Strong antiradical activity | mdpi.com |
| FRAP | Ferulic Acid | Strongest antioxidant activity among tested ferulates | mdpi.com |
Molecular Mechanisms of Antioxidant Action
The antioxidant mechanism of ferulic acid involves several pathways. Primarily, it acts as a hydrogen donor to terminate free radical chain reactions. researchgate.net The resulting phenoxy radical is highly resonance-stabilized, making it less reactive and thus less likely to propagate further oxidative damage. researchgate.net
Furthermore, ferulic acid has been shown to upregulate the expression of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, in cellular models. It can also inhibit enzymes that generate reactive oxygen species (ROS), such as xanthine (B1682287) oxidase. This multifaceted approach to combating oxidative stress underscores the potential of ferulic acid and its derivatives as effective antioxidants.
Enzymatic Modulation and Inhibition Studies In Vitro
The interaction of this compound with various enzymes is another area of potential biological significance.
Assessment of α-Glucosidase Inhibitory Effects
α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia. nih.gov
While ferulic acid itself is generally considered a weak inhibitor of α-glucosidase, some of its derivatives have shown significant inhibitory activity. The nature of the substituent on the ferulic acid molecule can greatly influence its binding to the active site of the enzyme.
There is currently no published research on the α-glucosidase inhibitory effects of this compound. The presence of the D-galactaric acid moiety could potentially enhance its interaction with the enzyme compared to ferulic acid alone. D-galactaric acid, a C6 aldaric acid, has not been extensively studied for its α-glucosidase inhibitory properties. Further investigation is required to determine if this compound possesses any significant inhibitory activity against this enzyme.
Table 2: α-Glucosidase Inhibitory Activity of Related Compounds This table provides examples of α-glucosidase inhibition by compounds structurally related to the components of this compound, as no direct data for the compound of interest is available.
| Compound | IC₅₀ (µM) | Type of Inhibition | Reference |
| Acarbose (positive control) | Varies | Competitive | nih.gov |
| Dodecyl-acylated phlorizin | 55.10 | Mixed | rsc.org |
| Dodecyl-acylated polydatin | 70.95 | Mixed | rsc.org |
Interactions with Other Relevant Biochemical Targets
Beyond α-glucosidase, the ferulic acid component of this compound suggests potential interactions with other enzymes involved in various physiological processes. For instance, ferulic acid has been reported to modulate the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. It has also been shown to interact with enzymes involved in cholesterol metabolism. The esterification with D-galactaric acid may alter the binding affinity and inhibitory profile of the ferulic acid moiety towards these targets.
Cellular Responses in Controlled Biological Models (Excluding human/animal in vivo studies)
In vitro studies using cell cultures provide valuable insights into the cellular responses to bioactive compounds. While no specific studies on this compound in cellular models have been identified, the effects of ferulic acid have been investigated in various cell lines.
Ferulic acid has been shown to protect cells from oxidative damage induced by various stressors, such as hydrogen peroxide and UV radiation. researchgate.net In cell culture models, it has demonstrated the ability to reduce intracellular ROS levels, prevent lipid peroxidation, and protect against DNA damage. For example, in studies with fibroblast and monocyte cell lines, ferulic acid has shown effects on cell viability, proliferation, and migration, although these effects are concentration-dependent. mdpi.com
The D-galactaric acid component may also influence cellular responses. While less studied than ferulic acid, some research suggests that acidic polysaccharides containing galacturonic acid (an oxidized form of galactose) can modulate immune cell functions, such as the proliferation of macrophages. mdpi.com Therefore, it is plausible that this compound could elicit a range of cellular responses, including antioxidant protection and immunomodulatory effects, warranting future investigation in appropriate in vitro models.
Impact on Microbial Growth and Metabolism
Research into the direct impact of this compound on the growth and metabolism of specific microbial species is an emerging area. While detailed studies focusing solely on this compound are limited, the broader class of ferulic acid esters is known for its bioactive properties. evitachem.com The potential for this compound to act as a natural preservative in the food industry suggests an inhibitory effect on certain oxidative processes, which could indirectly influence microbial viability. evitachem.com However, specific data on its bacteriostatic or bactericidal concentrations against various microbial strains, or its precise effects on microbial metabolic pathways, require further dedicated investigation.
| Microbial Aspect | Observed/Potential Impact of this compound |
| Growth Inhibition | Explored for use as a natural preservative, suggesting potential antimicrobial activity. evitachem.com |
| Metabolic Interference | Specific effects on microbial metabolic pathways are not yet well-documented. |
Influence on Plant Cellular Processes (e.g., cell wall assembly components)
The origins of this compound are intrinsically linked to plant cellular processes. Its synthesis involves the esterification of ferulic acid to D-galactaric acid. D-galactaric acid itself is generated from the oxidation of D-galacturonic acid, a primary component of pectin (B1162225), which is a major polysaccharide in plant cell walls. evitachem.com This connection suggests a potential role for this compound within the plant cell wall matrix.
The esterification process, which can be enzymatic, involves activated feruloyl donors like feruloyl-CoA reacting with the C2 hydroxyl group of galactaric acid, often occurring in the apoplast or vacuoles. evitachem.com While the precise functions of this compound within the plant are still under investigation, its presence as a component derived from cell wall precursors points towards a potential role in cell wall structure, integrity, or signaling.
| Plant Cellular Process | Involvement of this compound |
| Cell Wall Precursor | D-galactaric acid is derived from the pectin component D-galacturonic acid. evitachem.com |
| Synthesis Location | Esterification of ferulic acid and D-galactaric acid can occur in the apoplast or vacuoles. evitachem.com |
| Potential Function | May play a role in cell wall structure, integrity, or signaling pathways. |
Advanced Analytical Methodologies for 2 E O Feruloyl D Galactaric Acid Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of complex plant-derived metabolites like 2-(E)-O-feruloyl-D-galactaric acid. The combination of chromatographic separation with the high sensitivity and specificity of mass spectrometric detection allows for the resolution, identification, and quantification of this compound even in intricate biological matrices.
Ultra-Performance Liquid Chromatography (UPLC), a high-resolution iteration of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve superior separation efficiency, speed, and sensitivity. When coupled with mass spectrometry, UPLC-MS becomes a powerful tool for comprehensive metabolite profiling, enabling the detection of a wide array of compounds, including isomers of feruloyl-O-acid esters. researchgate.net
In the context of this compound, UPLC-MS can be employed to differentiate it from other structurally similar compounds present in plant extracts. The enhanced resolution of UPLC is particularly advantageous for separating isomers, which may have very similar retention times on conventional HPLC systems. The subsequent MS analysis provides mass-to-charge ratio (m/z) data, which aids in the tentative identification of the compound based on its molecular weight.
A typical UPLC-MS/MS analysis for feruloyl derivatives would involve a reversed-phase column and a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol. The high-resolution mass spectrometry data acquired can be used for untargeted analysis to discover new compounds or for targeted analysis to quantify known metabolites like this compound.
Table 1: Illustrative UPLC-MS/MS Parameters for Feruloyl Derivative Analysis
| Parameter | Value |
| Column | C18 reversed-phase, sub-2 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| MS Scan Range | m/z 100-1000 |
This table represents a typical setup and may require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography with Electrospray Ionization and Time-of-Flight Mass Spectrometry (HPLC-ESI-TOF-MS) is a highly effective technique for the accurate identification and quantification of phenolic compounds. nih.govmdpi.comnih.gov This method provides high-resolution mass data, enabling the determination of the elemental composition of a compound, which is crucial for its unambiguous identification.
For the analysis of this compound, HPLC separation would first isolate the compound from the sample matrix. The eluent is then introduced into the ESI source, where it is ionized, typically in negative mode for phenolic acids. The TOF mass analyzer then measures the mass-to-charge ratio of the ions with high accuracy. This allows for the confident identification of the deprotonated molecule [M-H]⁻ of this compound.
Quantitative analysis can be performed by constructing a calibration curve using a purified standard of the compound. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. The use of an internal standard is recommended to correct for variations in sample preparation and instrument response.
Table 2: Key Features of HPLC-ESI-TOF-MS for Phenolic Compound Analysis
| Feature | Description |
| High Mass Accuracy | Allows for the determination of the elemental composition of the analyte, leading to confident identification. |
| High Resolution | Enables the separation of isobaric compounds, which have the same nominal mass but different elemental compositions. |
| Sensitivity | Capable of detecting and quantifying compounds at low concentrations. |
| Wide Dynamic Range | Allows for the analysis of both major and minor components in a single run. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation of compounds, particularly for differentiating between isomers. researchgate.netnih.gov In an LC-MS/MS experiment, a specific precursor ion (e.g., the deprotonated molecule of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer.
The fragmentation pattern of a molecule is unique and provides a "fingerprint" that can be used for its identification. For feruloyl derivatives, characteristic fragmentation patterns can help to distinguish between different isomers. For instance, the fragmentation of feruloylquinic acid isomers has been shown to produce distinct product ion spectra, allowing for their differentiation. researchgate.net Similarly, the fragmentation of long-chain feruloyl esters reveals complex and analytically valuable information. nih.gov
In the case of this compound, the MS/MS spectrum would likely show characteristic losses corresponding to the feruloyl group and fragments from the galactaric acid moiety. For example, the fragmentation of ferulic acid itself often results in fragment ions at m/z 178 (loss of a methyl group), m/z 149 (loss of a carboxyl group), and m/z 134 (loss of both methyl and carboxyl groups). researchgate.net The fragmentation of dicarboxylic acids typically involves the loss of water and carbon dioxide. researchgate.net By carefully analyzing the product ion spectrum, the position of the feruloyl group on the galactaric acid backbone can be inferred, aiding in the differentiation from other potential isomers.
Table 3: Expected Fragmentation Patterns in MS/MS of Feruloyl Derivatives
| Precursor Ion (m/z) | Characteristic Product Ions (m/z) | Interpretation |
| 385 [M-H]⁻ (for this compound) | 193 | [Ferulic acid - H]⁻ |
| 175 | [Galactaric acid - H]⁻ | |
| 178 | Loss of methyl group from feruloyl moiety | |
| 134 | Loss of methyl and carboxyl groups from feruloyl moiety | |
| Varies | Fragments from the galactaric acid backbone |
This table provides a hypothetical fragmentation pattern based on the known fragmentation of related compounds.
Optimization of Extraction and Sample Preparation Techniques
The efficient extraction of this compound from its natural sources is a critical prerequisite for its accurate analysis. The choice of solvent, extraction method, and the application of advanced technologies can significantly impact the recovery of this target compound.
The selection of an appropriate solvent system is paramount for achieving high extraction yields of phenolic compounds. The polarity of the solvent should match that of the target analyte. For ferulic acid and its derivatives, polar solvents and their aqueous mixtures are generally effective. Studies have shown that ethanol (B145695) and methanol, often in combination with water, are suitable for extracting phenolic compounds. nih.govnih.gov For instance, a mixture of 75% water and 25% acetone (B3395972) has been found to be efficient for the recovery of total phenolic compounds from garlic. mdpi.com The optimization of solvent concentration is a key factor, with one study finding an ethanol concentration of 75.99% v/v to be optimal for extracting phenolics from Funtumia elastica. nih.gov
Conventional extraction methods like maceration and Soxhlet extraction can be employed, but they often require long extraction times and large volumes of organic solvents.
Table 4: Common Solvents for the Extraction of Phenolic Compounds
| Solvent | Polarity | Advantages | Disadvantages |
| Water | High | Green solvent, inexpensive | May not be efficient for less polar compounds |
| Ethanol | Medium-High | GRAS (Generally Recognized as Safe) status, effective for a wide range of phenolics | Can extract other non-phenolic compounds |
| Methanol | Medium-High | High extraction efficiency | Toxic |
| Acetone | Medium | Good solvent for a variety of phenolics | Volatile, flammable |
To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, advanced extraction technologies are increasingly being utilized.
Ultrasound-Assisted Extraction (UAE) is a green and efficient technique that utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds. nih.gov This method has been successfully applied to extract ferulic acid and other phenolic compounds from various plant materials. researchgate.netnih.gov The main advantages of UAE include reduced extraction time and lower energy consumption compared to conventional methods.
Pulsed Electric Field (PEF) Pre-treatment is another innovative, non-thermal technology that enhances the extraction of intracellular components. mdpi.comnih.govresearchgate.netfrontiersin.org PEF involves applying short, high-voltage electrical pulses to the plant material, which leads to the formation of pores in the cell membranes (electroporation). This increased permeability significantly improves the subsequent extraction of bioactive compounds. PEF has been shown to increase the yield of phenolic compounds from various sources, including olive leaves and grape pomace. mdpi.comfrontiersin.org Combining PEF pre-treatment with UAE can further enhance the extraction efficiency of phenolic compounds.
Table 5: Comparison of Advanced Extraction Technologies for Phenolic Compounds
| Technology | Principle | Advantages | Key Parameters to Optimize |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation | Reduced extraction time, lower solvent and energy consumption, increased yield. nih.gov | Sonication time, temperature, solvent composition, ultrasonic power/frequency. |
| Pulsed Electric Field (PEF) Pre-treatment | Electroporation of cell membranes | Increased extraction yield, reduced processing time, non-thermal. mdpi.comfrontiersin.org | Electric field strength, pulse duration, number of pulses, treatment time. |
Data Analysis and Chemometric Approaches for Complex Mixtures
The profiling of this compound within complex biological or chemical matrices necessitates the use of sophisticated data analysis and chemometric techniques. These approaches are essential for resolving the compound from a multitude of other structurally similar molecules and for identifying subtle but significant variations in its concentration across different samples. While specific, detailed research focusing exclusively on the chemometric analysis of this compound is not extensively documented, the principles of chemometrics as applied to the analysis of phenolic compounds in complex mixtures, such as plant extracts, provide a clear framework for how such an analysis would be approached.
In a typical workflow, data acquired from analytical instruments, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS), undergoes several preprocessing steps. These include baseline correction, noise reduction, peak alignment, and normalization. Following preprocessing, the dataset, which may contain thousands of variables (retention time-m/z pairs), is subjected to multivariate statistical analysis.
Principal Component Analysis (PCA) is a fundamental unsupervised pattern recognition technique that would be initially employed. PCA reduces the dimensionality of the data while retaining the majority of the variance. In the context of analyzing samples containing this compound, PCA could be used to visualize general clustering or trends among different sample groups, potentially highlighting samples with distinct metabolic profiles.
To achieve more targeted discrimination between predefined sample classes (e.g., different plant varieties, treatment groups), supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) are utilized. PLS-DA builds a regression model to predict class membership based on the chemical data. The reliability of the PLS-DA model is typically validated using permutation tests and by examining metrics such as R2 (goodness of fit) and Q2 (predictive ability). In the analysis of this compound, PLS-DA would be instrumental in identifying this compound as a potential biomarker for distinguishing between the sample classes. The variable importance in projection (VIP) scores derived from the PLS-DA model would be critical in pinpointing the specific m/z features, including that of this compound, that contribute most significantly to the observed separation.
The table below conceptualizes how data from a hypothetical LC-MS analysis of plant extracts containing this compound could be processed using chemometric methods.
| Analytical Step | Description | Software/Tool Example | Outcome for this compound |
| Data Acquisition | High-resolution LC-MS analysis of multiple sample extracts in both positive and negative ionization modes. | Q-Exactive Orbitrap MS | Raw data files containing retention time, m/z, and intensity for all detected ions. |
| Peak Picking & Alignment | Extraction of ion features from raw data and alignment of retention times across all samples. | XCMS, MZmine | A feature matrix with aligned peaks, including the one corresponding to this compound. |
| Normalization | Correction for variations in sample concentration and instrument response. | Probabilistic Quotient Normalization (PQN) | Normalized peak intensities for more reliable comparison across samples. |
| Unsupervised Analysis | Initial exploratory analysis to identify outliers and natural clustering. | SIMCA, R (ropls package) | PCA scores plot showing the general distribution of samples based on their metabolic profiles. |
| Supervised Analysis | Class discrimination to identify features responsible for group separation. | SIMCA, R (ropls package) | PLS-DA model with high R2 and Q2 values, and a VIP plot highlighting key discriminants. |
| Biomarker Identification | Selection of features with high VIP scores and statistical significance for further identification. | METLIN, PubChem | Confirmation of the feature corresponding to this compound through MS/MS fragmentation and database matching. |
Further detailed research findings would be necessary to populate a data table with specific quantitative results, such as the VIP score for this compound in a particular study or its fold-change between different conditions. The application of these chemometric tools is indispensable for moving from complex raw data to meaningful biological or chemical insights regarding the role and presence of this compound.
Structure Activity Relationship Studies and Derivatization of 2 E O Feruloyl D Galactaric Acid
Investigation of Isomeric Forms and their Biological Properties
The stereochemistry and geometric configuration of a molecule can significantly influence its interaction with biological targets. In the case of 2-(E)-O-feruloyl-D-galactaric acid, the "(E)" designation refers to the trans configuration of the double bond in the feruloyl moiety, which is the more stable and common isomer.
Research into related compounds underscores the importance of isomerism. For instance, both trans-ferulic acid-4-O-β-D-glucoside and its cis isomer have been isolated from natural sources like Nitraria sibirica leaves. researchgate.net Studies comparing ferulic acid with its positional isomer, iso-ferulic acid, have demonstrated differences in their antioxidant capacities. Ferulic acid generally exhibits stronger antioxidant activity, a characteristic attributed to the specific arrangement of the hydroxyl and methoxy (B1213986) groups on the phenolic ring. mdpi.com The absence of a 3-hydroxyl group, for example, has been shown to negatively affect the outcomes in certain antioxidant assays. mdpi.com While specific comparative studies on the isomers of this compound are not extensively detailed, the principles derived from studying ferulic acid and its other derivatives suggest that the "(E)" configuration and the specific substitution pattern of the feruloyl group are likely crucial for its observed biological properties.
Contribution of the Feruloyl Moiety to Bioactivity
The feruloyl moiety, a derivative of 4-hydroxy-3-methoxycinnamic acid (ferulic acid), is widely recognized as the primary source of the compound's potent antioxidant effects. nih.gov This bioactivity stems from the phenolic nature of the group, which can readily donate a hydrogen atom from its hydroxyl group to neutralize free radicals. mdpi.com
The key structural features of the feruloyl moiety responsible for its antioxidant activity include:
The Phenolic Hydroxyl Group: This group is the principal site for free radical scavenging.
The Methoxy Group: Located ortho to the hydroxyl group, the methoxy group enhances the stability of the resulting phenoxyl radical through resonance, thereby increasing the antioxidant efficiency.
The Propenoic Acid Side Chain: The conjugated double bond in the side chain participates in stabilizing the radical through electron delocalization.
| Compound | Relative Antioxidant Activity (ABTS Assay) | Relative Antioxidant Activity (FRAP Assay) |
| Ferulic Acid | Strongest | Strongest |
| Iso-ferulic Acid | Weaker than Ferulic Acid | Weaker than Ferulic Acid |
| Coniferyl Aldehyde | Weaker than Ferulic Acid | Weaker than Ferulic Acid |
| Methyl Ferulate | Lower than Ferulic Acid | Lower than Ferulic Acid |
| Ethyl Ferulate | Lower than Ferulic Acid | Lower than Ferulic Acid |
This table is based on comparative findings reported in structure-activity relationship studies of ferulates. mdpi.com
Role of the D-Galactaric Acid Moiety in Molecular Recognition and Function
Key characteristics of the D-galactaric acid moiety include:
High Polarity: With two carboxylic acid groups and multiple hydroxyl groups, this sugar acid is highly polar. This property significantly influences the water solubility of the entire compound. hmdb.ca
Stereochemistry: The specific spatial arrangement of the hydroxyl groups along the carbon chain creates a unique three-dimensional structure that can influence how the molecule fits into the active sites of enzymes or binds to cellular receptors.
Chemical Handles: The presence of multiple hydroxyl and carboxylic acid groups provides numerous points for potential interactions with biological targets through hydrogen bonding and ionic interactions.
D-galactaric acid is nearly insoluble in alcohol but has some solubility in water. hmdb.ca By being esterified to this sugar acid, the more lipophilic ferulic acid becomes part of a larger, more water-soluble molecule, potentially altering its bioavailability and distribution within an organism.
Chemoenzymatic Synthesis of Analogs for Structure-Function Elucidation
To precisely determine which parts of the this compound molecule are essential for its function, scientists synthesize various analogs for comparative testing. Chemoenzymatic synthesis is a powerful and increasingly common strategy for creating these analogs due to its high selectivity and efficiency. evitachem.comnih.gov
This approach combines traditional chemical synthesis with the specificity of enzymatic reactions. A typical chemoenzymatic route to produce analogs might involve the following steps:
Chemical Synthesis of the Backbone: A core structure, such as a modified sugar acid or a polyol, is prepared using established chemical methods. This may involve protecting certain functional groups to prevent them from reacting in subsequent steps. mdpi.com
Enzymatic Esterification: An enzyme, often a lipase (B570770) or an esterase, is used to catalyze the esterification reaction between the synthesized backbone and ferulic acid (or a derivative). evitachem.com Enzymes are highly regioselective, meaning they can attach the feruloyl group to a specific hydroxyl group on the backbone, which is difficult to achieve with purely chemical methods. nih.gov
Deprotection: Any protecting groups used in the initial chemical synthesis steps are removed to yield the final analog. nih.gov
This method allows for the creation of a library of related compounds where, for example, the position of the feruloyl group is changed, the length of the sugar acid chain is altered, or different phenolic acids are used. By comparing the biological activities of these analogs to the parent compound, researchers can elucidate the precise structural requirements for bioactivity.
Broader Academic and Biotechnological Implications of 2 E O Feruloyl D Galactaric Acid Research
Potential Role in Plant Stress Adaptation and Phytochemical Defense
While direct studies on the specific role of 2-(E)-O-feruloyl-D-galactaric acid in plant stress adaptation are emerging, the functions of its constituent parts, ferulic acid and galactaric acid, as well as related feruloylated compounds, provide strong indications of its potential involvement in plant defense mechanisms.
Ferulic acid is a well-established component of the plant cell wall, where it plays a crucial role in structural integrity and defense. It is known to be involved in the cross-linking of polysaccharides, such as arabinoxylans and pectins, which strengthens the cell wall and creates a barrier against pathogens. frontiersin.orgnih.gov The process of feruloylation, the attachment of ferulic acid to polysaccharides, is a key feature in the primary and secondary cell walls of many plants. nih.gov Research on spinach has shown that ferulic acid is esterified to galactopyranose and arabinopyranose residues of pectin (B1162225), suggesting a specific and non-random process of feruloylation. wur.nlnih.govunl.edu This targeted incorporation points to a deliberate biological function, likely related to cell wall architecture and defense. wur.nlnih.govfrontiersin.org
The presence of a feruloyl group on a galactaric acid molecule suggests that this compound could be an intermediate or a signaling molecule in the plant's response to stress. Phenolic compounds, including ferulic acid and its derivatives, are known to accumulate in plants in response to various abiotic and biotic stressors such as UV radiation, extreme temperatures, drought, and pathogen attacks. researchgate.net These compounds can act as antioxidants, scavenging harmful reactive oxygen species (ROS) generated during stress, and can also have direct antimicrobial properties. unl.eduresearchgate.net The esterification of ferulic acid to a sugar acid like galactaric acid may modulate its solubility, mobility, and bioactivity within the plant, allowing for targeted action in specific cellular compartments or tissues.
Furthermore, novel derivatives of trans-ferulic acid have been shown to induce plant resistance against viruses, such as the tobacco mosaic virus (TMV), by potentiating defense-related enzyme activity. nih.gov This highlights the potential for ferulic acid esters to act as elicitors of the plant's innate immune system. The study of this compound can, therefore, contribute to a deeper understanding of the complex chemical strategies that plants employ to adapt to and defend themselves against environmental challenges.
Valorization of Agro-Industrial By-Products as Sources of this compound
A significant implication of research into this compound lies in the potential for its extraction from agro-industrial by-products, thereby creating value from what is often considered waste. This aligns with the principles of a circular economy and sustainable industrial practices.
This compound has been identified in plant sources, particularly in citrus fruits and their processing residues, such as peels. wur.nl The citrus processing industry generates vast quantities of peel waste, which is rich in valuable biomolecules, including pectin, essential oils, and phenolic compounds. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net The presence of this compound and its precursors in these by-products presents a compelling opportunity for their valorization.
The extraction and purification of ferulic acid from various agricultural wastes, including maize bran, rice bran, and fruit peels, have been successfully demonstrated. nih.gov Alkaline extraction is a common method for releasing esterified ferulic acid from the plant matrix. nih.gov Furthermore, biotechnological approaches, such as the use of specific enzymes like feruloyl esterases, offer a more environmentally friendly method for this purpose. nih.gov
Similarly, galactaric acid, the other component of the target molecule, can be produced from the pectin-rich hydrolysates of citrus peel. acs.org Engineered microorganisms, such as Saccharomyces cerevisiae, have been developed to efficiently convert D-galacturonic acid, a major component of pectin, into meso-galactaric acid. acs.org
The development of efficient and economically viable methods for the co-extraction or sequential extraction of both ferulic acid and galactaric acid from the same agro-industrial feedstock could lead to the synthesis or direct isolation of this compound. This would not only provide a sustainable source of this and other valuable chemicals but also help to mitigate the environmental burden associated with agricultural waste disposal.
| By-product | Potential Valuable Compounds |
| Citrus Peel | This compound, Ferulic Acid, Galactaric Acid, Pectin, Essential Oils |
| Maize Bran | Ferulic Acid |
| Rice Bran | Ferulic Acid |
| Wheat Bran | Ferulic Acid |
Emerging Applications in Food Science and Plant Breeding for Enhanced Phytochemical Content
The antioxidant properties of this compound, largely attributed to its feruloyl moiety, position it as a compound of interest for the food industry. wur.nl Phenolic compounds are increasingly being explored as natural alternatives to synthetic food preservatives due to their ability to inhibit oxidative processes and microbial growth. wur.nlresearchgate.net
Ferulic acid and its esters have demonstrated potential as natural food preservatives. wur.nl They can act as antioxidants, protecting food from spoilage and extending shelf life. Moreover, certain phenolic compounds exhibit antimicrobial activity against food spoilage yeasts. nih.gov The esterification of ferulic acid can modify its solubility and partitioning in food systems, potentially enhancing its efficacy. For instance, the synthesis of feruloyl glycerol, a hydrophilic ester of ferulic acid, has been shown to have good anti-UV activity and photostability, making it a potential antioxidant and UV absorber in food products. researchgate.net Given these properties, this compound could find applications as a functional food ingredient or a natural preservative.
To ensure a consistent and high-yield supply of this and other beneficial phytochemicals, attention is turning to plant breeding and genetic engineering. While specific breeding programs for this compound are not yet established, the groundwork is being laid through research on enhancing the content of its precursors and other phenolic compounds in crops.
Conventional breeding techniques, including selection and hybridization, have shown potential for increasing the content of phenolic acids in various plants. nih.gov Significant genetic variation in ferulic acid concentration has been observed in maize inbred lines, suggesting that breeding for higher ferulic acid content is feasible. researchgate.net
Furthermore, genetic engineering offers a more targeted and rapid approach. researchgate.net Metabolic engineering strategies can be employed to upregulate the biosynthetic pathways of phenolic compounds. researchgate.net For example, overexpressing key enzymes in the phenylpropanoid pathway can lead to increased production of ferulic acid and other phenolic acids. researchgate.net Genetic manipulation has also been used to increase the accumulation of various phytochemicals in crops, enhancing their nutritional value and stress tolerance. researchgate.net The development of crop varieties with enhanced levels of this compound or its precursors could provide a reliable and sustainable source for the food and nutraceutical industries.
| Breeding/Engineering Strategy | Potential Outcome |
| Conventional Breeding (Selection & Hybridization) | Increased ferulic acid content in crops like maize. |
| Genetic Engineering (Metabolic Engineering) | Enhanced production of phenolic acids, including ferulic acid. |
| Overexpression of Biosynthetic Genes | Increased accumulation of specific phytochemicals. |
Interdisciplinary Research Directions for Complex Phenolic Acid Esters
The study of this compound sits (B43327) at the intersection of several scientific disciplines, including chemistry, biology, food science, and biotechnology. Future research in this area will likely be characterized by a highly interdisciplinary approach, leading to a more comprehensive understanding of complex phenolic acid esters and their applications.
Chemical Synthesis and Biocatalysis: The development of efficient and regioselective methods for the synthesis of this compound and other sugar esters is a key area of research. This includes both chemical synthesis methods and the use of biocatalysts, such as lipases and feruloyl esterases, for enzymatic synthesis. wur.nleuropa.eu Understanding the substrate specificity and reaction mechanisms of these enzymes is crucial for designing efficient biocatalytic processes.
Analytical Chemistry: The accurate identification and quantification of this compound in complex biological matrices, such as plant tissues and food products, require sophisticated analytical techniques. Methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are essential for this purpose. acs.org The development of standardized analytical protocols will be vital for quality control and for correlating the presence of this compound with specific biological activities.
Computational Modeling: In silico studies can aid in understanding the structure-activity relationships of phenolic acid esters. Molecular modeling can be used to predict the antioxidant potential, bioavailability, and interactions with biological targets of compounds like this compound.
Nutrigenomics and Human Health: Investigating the bioavailability, metabolism, and health effects of this compound is a critical area for future research. Understanding how this compound is absorbed and utilized by the human body, and its potential impact on gut microbiota and human health, will be essential for its development as a nutraceutical or functional food ingredient.
The convergence of these research areas will not only elucidate the specific properties and potential of this compound but will also contribute to a broader understanding of the vast and largely unexplored world of complex phenolic acid esters.
Q & A
Q. How can 2-(E)-O-feruloyl-D-galactaric acid be reliably identified and quantified in plant extracts?
- Methodological Answer : Use ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) with electrospray ionization (ESI) in negative mode. Key parameters include a C18 reverse-phase column, a mobile phase of water (0.1% formic acid) and acetonitrile, and a gradient elution program. Quantification can be achieved by comparing peak areas against calibrated standards, with attention to retention times (8.12–9.56 min) and exact mass (m/z 385.0772 for [M-H]⁻) .
Q. What are optimal extraction protocols for isolating this compound from citrus by-products?
- Methodological Answer : Ultrasound-assisted extraction (UAE) using a sonotrode at 20–40 kHz for 15–30 minutes, with a solvent system of ethanol:water (70:30 v/v) at 50°C, maximizes yield. Post-extraction, centrifuge at 10,000 rpm for 10 min and filter through 0.45 μm membranes before HPLC analysis. This method preserves isomer integrity and minimizes degradation .
Q. How does this compound contribute to total phenolic content in plant matrices?
- Methodological Answer : Calculate its contribution via Folin-Ciocalteu assays after isolating the compound using preparative HPLC. Compare its concentration (e.g., 38.9–107.2 μg/mL in orange peel extracts) to total phenolic acid values, adjusting for molar extinction coefficients and matrix interference .
Advanced Research Questions
Q. How can isomers of this compound be differentiated analytically?
- Methodological Answer : Employ chiral chromatography columns (e.g., Chiralpak IG-U) with a mobile phase of hexane:isopropanol (85:15) and tandem MS/MS. Isomers exhibit distinct retention time shifts (e.g., Isomer I at 8.12 min vs. Isomer II at 9.56 min) and fragmentation patterns (e.g., m/z 193 for feruloyl moiety vs. m/z 177 for galactaric acid backbone) .
Q. What experimental designs assess the compound’s stability under food-processing conditions?
- Methodological Answer : Subject the compound to blanching treatments (e.g., steam at 100°C for 2–5 min) and analyze degradation kinetics via HPLC. Use multivariate statistical tools like principal component analysis (PCA) to interpret factors like "Factor of Change" (-21,257,480.0 in extreme thermal stress) and correlate with p(corr)[1]P values (-0.872) .
Q. How should researchers address contradictions in thermal degradation data for this compound?
- Methodological Answer : Replicate experiments with internal standards (e.g., deuterated ferulic acid) to control for matrix effects. For outlier results (e.g., -1.83e-007 factor of change in non-steam treatments), validate via accelerated stability studies (40°C/75% RH for 6 months) and kinetic modeling (Arrhenius plots) .
Q. What in vitro assays are suitable for evaluating its bioactivity?
- Methodological Answer : Use DPPH radical scavenging (IC50 values) and α-glucosidase inhibition assays (e.g., 50% inhibition at 100 μg/mL). Normalize activity to molar concentrations and compare with positive controls (e.g., acarbose). For cellular assays, employ Caco-2 cell models to assess bioavailability .
Q. How can synergistic interactions between this compound and other phenolics be studied?
- Methodological Answer : Design fractionation experiments (e.g., solid-phase extraction) followed by isobolographic analysis. Test binary combinations (e.g., with quercetin glycosides) in antioxidant assays and calculate combination indices (CI <1 indicates synergy) .
Methodological Notes
- Data Validation : Cross-reference mass spectra with databases (e.g., Metabolomics Workbench ID 58384) and confirm stereochemistry via NOESY NMR .
- Statistical Rigor : Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., blanching treatments) and report p-values <0.05 as significant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
